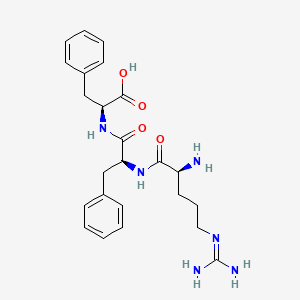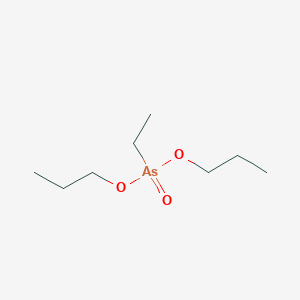![molecular formula C16H27N5O2 B14607553 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile CAS No. 59312-59-3](/img/structure/B14607553.png)
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with butylamino and methoxyethylamino groups, making it a subject of interest for researchers in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the pyridine ring is functionalized with butylamino and methoxyethylamino groups. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Butylamino)ethanethiol: Shares the butylamino group but differs in its overall structure and functional groups.
2-(Dimethylamino)ethanethiol: Contains a dimethylamino group instead of the methoxyethylamino groups.
Uniqueness
2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
59312-59-3 |
|---|---|
Fórmula molecular |
C16H27N5O2 |
Peso molecular |
321.42 g/mol |
Nombre IUPAC |
2-(butylamino)-4,6-bis(2-methoxyethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H27N5O2/c1-4-5-6-20-16-13(12-17)14(18-7-9-22-2)11-15(21-16)19-8-10-23-3/h11H,4-10H2,1-3H3,(H3,18,19,20,21) |
Clave InChI |
PSXCFPADAXJTTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C(=CC(=N1)NCCOC)NCCOC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)



![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)

![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)



![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)

![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)

